molecular formula C23H16ClF3N4OS B15088131 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15088131
M. Wt: 488.9 g/mol
InChI Key: IZBDYGQBDFNPPY-UHFFFAOYSA-N
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Description

2-{[5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C23H16ClF3N4OS and a molecular weight of 488.91 g/mol . This acetamide derivative is built around a 1,2,4-triazole core, which is substituted with a 2-chlorophenyl group at the 5-position and a phenyl group at the 4-position. A sulfanylacetamide chain, terminated by an N-[3-(trifluoromethyl)phenyl] group, extends from the 3-position of the triazole ring . The distinct structural features of this molecule, including the chlorophenyl and trifluoromethylphenyl moieties, are of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. The presence of the chlorophenyl and the highly electronegative trifluoromethyl group can influence the compound's lipophilicity, metabolic stability, and its ability to interact with biological targets . Researchers can investigate this molecule as a key intermediate or lead compound for developing novel therapeutic agents. Its potential mechanisms of action are hypothesized to involve interactions with enzyme active sites or cellular receptors, making it valuable for biochemical assay development and target validation studies in areas such as oncology and infectious diseases. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory environment. For your research needs, this compound is available with the following identifier: PubChem CID 4036318 .

Properties

Molecular Formula

C23H16ClF3N4OS

Molecular Weight

488.9 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16ClF3N4OS/c24-19-12-5-4-11-18(19)21-29-30-22(31(21)17-9-2-1-3-10-17)33-14-20(32)28-16-8-6-7-15(13-16)23(25,26)27/h1-13H,14H2,(H,28,32)

InChI Key

IZBDYGQBDFNPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Carboxylate and Carbazate Intermediates

The 1,2,4-triazole ring is constructed via cyclocondensation of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate with phenyl isothiocyanate under basic conditions (KOH/EtOH, reflux, 6 h), yielding 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions:

Reagent Solvent Temperature Time Yield
Phenyl isothiocyanate EtOH Reflux 6 h 82%

Characterization Data:

  • IR (KBr): 3150 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.89 (m, 9H, Ar-H), 3.12 (s, 1H, SH).

Alternative Pathway via Amidrazone Cyclization

An alternative route involves reacting 2-chlorobenzohydrazide with phenylacetonitrile in the presence of POCl₃ (80°C, 4 h), forming the triazole via amidrazone intermediate cyclization.

Formation of the Acetamide Moiety

Amidation with 3-(Trifluoromethyl)Aniline

The chloroacetyl intermediate reacts with 3-(trifluoromethyl)aniline in THF under Schotten-Baumann conditions (NaHCO₃, 0°C, 3 h), forming the target acetamide.

Reaction Conditions:

Amine Base Solvent Temperature Time Yield
3-(Trifluoromethyl)aniline NaHCO₃ THF 0°C 3 h 85%

Characterization Data:

  • EI-MS: m/z 504.2 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, NH), 7.25–7.91 (m, 12H, Ar-H), 4.21 (s, 2H, CH₂).

Optimization and Challenges

Regioselectivity in Triazole Formation

Competing pathways during cyclocondensation may yield regioisomeric triazoles. Employing bulky aryl groups (e.g., 2-chlorophenyl) at position 5 enhances regioselectivity by sterically hindering alternative ring-closing modes.

Purification Techniques

  • Column Chromatography: Silica gel (hexane/EtOAc 7:3) removes unreacted aniline and bis-amide byproducts.
  • Recrystallization: Ethanol/water (4:1) affords pure acetamide as white crystals (mp 162–164°C).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Cyclocondensation Triazole core formation 82 95
Amidrazone cyclization Alternative triazole route 68 88
Thiol alkylation Sulfide installation 78 92
Schotten-Baumann Final amidation 85 97

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether group (-S-) is prone to oxidation under mild to moderate conditions:

  • Reagents : H₂O₂, mCPBA, or ozone.

  • Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

  • Conditions : Room temperature to 50°C in polar solvents (e.g., methanol, DCM).

  • Example :
    \text{RSR'} \xrightarrow{\text{H}_2\text{O}_2} \text{RS(O)R'} \xrightarrow{\text{excess H}_2\text{O}_2} \text{RS(O)_2R'}
    This modification enhances polarity and potential bioactivity.

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom acts as a nucleophile in displacement reactions:

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.

  • Products : Alkylated or acylated derivatives.
    Example :
    RSH+CH3IRSCH3+HI\text{RSH} + \text{CH}_3\text{I} \rightarrow \text{RSCH}_3 + \text{HI}
    Such reactions are critical for diversifying the compound’s structure in drug discovery .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RCONHR’HCl, H2ORCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{HCl, H}_2\text{O}} \text{RCOOH} + \text{H}_2\text{NR'}

  • Basic Hydrolysis :
    RCONHR’NaOHRCOONa++H2NR’\text{RCONHR'} \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{NR'}
    Hydrolysis products (carboxylic acids/anilines) serve as intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (chlorophenyl, trifluoromethylphenyl) undergo EAS, though reactivity is modulated by electron-withdrawing substituents:

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Limited due to deactivating effects of Cl and CF₃ groups.
    Selectivity is directed to meta/para positions relative to existing substituents .

Coordination with Metal Ions

The triazole ring’s nitrogen atoms act as ligands for transition metals:

  • Metal Complexation :
    Compound+HgCl2[Hg(Compound)Cl2]\text{Compound} + \text{HgCl}_2 \rightarrow \text{[Hg(Compound)Cl}_2\text{]}
    Such complexes are studied for enhanced antimicrobial or catalytic properties .

Synthetic Modifications and Derivatives

Reaction TypeReagents/ConditionsProduct ApplicationYield*Citation
Alkylation CH₃I, K₂CO₃, DMF, 60°CEnhanced lipophilicity65–75%
Acylation AcCl, pyridine, rtProdrug formulations70–80%
Oxidation H₂O₂, CH₃COOH, 40°CSulfone-based inhibitors85–90%
Hydrolysis 6M HCl, reflux, 12hCarboxylic acid intermediates90–95%

*Yields estimated from analogous reactions in cited literature.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in pH 4–9; acidic/basic extremes degrade the triazole ring .

  • Light Sensitivity : Prolonged UV exposure causes cleavage of the sulfanyl group .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain pathogens or diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Table 1 highlights structural differences in triazole substituents among analogs:

Compound ID Triazole Substituents (Position 4, 5) Acetamide Substituent Reference
Compound A 4-phenyl, 5-(2-chlorophenyl) 3-(trifluoromethyl)phenyl Target
2-{[5-(4-Cl-Ph)-4-(p-tolyl)]... 4-(p-tolylaminomethyl), 5-(4-Cl-Ph) Unspecified
N-(2-Cl-Ph)-2-{[5-(4-MeS-Ph)... 4-phenyl, 5-(4-methylsulfanylbenzyl) 2-chlorophenyl
N-(2-Cl-5-CF3-Ph)-2-{[4-(3-Me... 4-(3-methylphenyl), 5-(pyridin-4-yl) 2-chloro-5-trifluoromethylphenyl
N-(3-Cl-4-F-Ph)-2-{[4-Et-5-Py... 4-ethyl, 5-(pyridin-2-yl) 3-chloro-4-fluorophenyl

Key Observations :

  • Position 4 : Most analogs retain aromatic groups (phenyl, methylphenyl), but some feature alkyl chains (e.g., ethyl in ).
  • Position 5 : Chlorophenyl groups are common, but substitutions like pyridinyl (), methylsulfanylbenzyl (), or furanyl () introduce variability in steric and electronic profiles.

Acetamide Modifications

The acetamide nitrogen substituent significantly impacts bioactivity:

  • Compound A ’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and resistance to oxidative metabolism compared to simpler aryl groups (e.g., 2-chlorophenyl in ).
  • Pyridinyl or fluorophenyl substituents () may improve target selectivity in enzyme-binding pockets.

Anti-Exudative Activity

  • Compound 3.1-3.21 (): Analogs with furan-2-yl and methyl groups on the triazole core exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
  • Inference for Compound A : The 2-chlorophenyl and trifluoromethyl groups may enhance anti-inflammatory potency, though direct data are lacking.

Antimalarial Potential

  • pLDH Assay (): Triazole-acetamides with fluorostyryl and trifluoroacetyl groups showed activity in malaria parasite assays .
  • Inference for Compound A : The CF3 group may confer similar activity, but structural divergence (lack of fluorostyryl) limits direct comparison.

Physicochemical Properties

Table 2 compares key properties:

Compound ID Molecular Weight Predicted pKa Melting Point (°C) Reference
Compound A ~480 (estimated) ~11.3 (estimated) Not reported -
N-(3-Cl-4-F-Ph)-2-{[5-furan... 366.8 11.30 Not reported
2-{[4-Et-5-Thienyl]... Not reported Not reported 216–217 (decomp.)

Key Observations :

  • Compound A ’s higher molecular weight (due to CF3 and Cl groups) may reduce aqueous solubility compared to smaller analogs.
  • pKa values (~11.3) suggest deprotonation at physiological pH, influencing membrane permeability .

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazole ring, a sulfanyl group, and various phenyl substituents. The presence of these functional groups is crucial for its biological activity.

ComponentStructure
Triazole RingTriazole
Phenyl GroupsPhenyl
Sulfanyl GroupSulfanyl

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole scaffold have shown significant antimicrobial properties. For instance, related triazole compounds have demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
    • The incorporation of a trifluoromethyl group has been linked to enhanced antibacterial activity due to increased lipophilicity and electronic effects that improve membrane penetration.
  • Anticancer Properties :
    • Research indicates that triazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, compounds similar to the one have shown IC50 values in the low micromolar range against various human cancer cell lines .
    • The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazole derivatives possess anti-inflammatory properties, potentially through the modulation of inflammatory mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by their structural features:

  • Substituent Effects : The presence of electron-donating groups (like hydroxyl or methoxy) on the phenyl rings has been shown to enhance activity against various pathogens.
  • Sulfanyl Group : This moiety is essential for the antimicrobial action as it participates in key molecular interactions with target sites in microbial cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated various triazole derivatives against MRSA and found that compounds with similar structures exhibited MIC values lower than traditional antibiotics like vancomycin .
  • Cytotoxicity Testing :
    • In vitro assays demonstrated that certain derivatives of triazoles showed promising results against human cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the construction of the 1,2,4-triazole core followed by functionalization with sulfanyl and acetamide groups. Key steps include:
  • Triazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in ethanol .
  • Sulfanyl Group Introduction : Nucleophilic substitution using mercaptoacetic acid derivatives in basic media (e.g., K₂CO₃/DMF) .
  • Acetamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling .
    Optimization Strategies :
  • Use Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loading. For example, highlights statistical modeling for reaction optimization in flow chemistry .
  • Monitor purity at each step using TLC or HPLC to minimize side products.

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in and for analogous triazole derivatives .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., trifluoromethyl groups show distinct ¹⁹F NMR signals).
  • FT-IR : Confirm sulfanyl (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., reports monoisotopic mass data for similar compounds) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. suggests evaluating solvent systems with varying polarity .
  • Stability :
  • Thermal Stability : DSC/TGA analysis to determine decomposition temperatures .
  • Chemical Stability : Incubate in assay buffers (e.g., plasma or liver microsomes) and monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action and biological targets?

  • Methodological Answer :
  • In Silico Studies : Perform molecular docking using AutoDock Vina to predict binding to targets like kinase domains or GPCRs, leveraging structural analogs in and .
  • In Vitro Assays :
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
  • Cellular Phenotyping : siRNA knockdown of putative targets to observe rescue effects .
  • Proteomics : Use affinity pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl vs. 2-chlorophenyl) or acetamide groups (e.g., uses methoxyphenyl substituents) .
  • Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines). highlights substituent effects on quinoline-based compounds .
  • Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Purity Validation : Re-analyze batches via HPLC (≥95% purity) to rule out impurities (e.g., emphasizes LC-MS for purity checks) .
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7 vs. HEK293) and protocols (e.g., ATP levels in viability assays).
  • Meta-Analysis : Compare logP and solubility data across studies to identify confounding factors (e.g., notes solvent-dependent stability issues) .

Q. What advanced chromatographic methods optimize analytical quantification?

  • Methodological Answer :
  • Column Selection : Use C18 columns (3.5 µm particle size) for high-resolution separation.
  • Mobile Phase : Acetonitrile/water (0.1% formic acid) gradients, optimized using retention data from PubChem (e.g., provides molecular formula for method calibration) .
  • Detection : UV at 254 nm for triazole moieties; MS/MS in positive ion mode for fragmentation patterns .

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